molecular formula C14H19BrN4 B6447973 5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2549013-02-5

5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Cat. No.: B6447973
CAS No.: 2549013-02-5
M. Wt: 323.23 g/mol
InChI Key: RWIQDVBTYGYGNE-UHFFFAOYSA-N
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Description

5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a complex organic compound that features a bromine atom, a pyrimidine ring, and a unique azetidine moiety fused with an octahydrocyclopenta[c]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the azetidine intermediate, which is then coupled with a bromopyrimidine derivative. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which provides a robust method for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce an amine or ether group into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: In materials science, the compound could be used to develop new polymers or other materials with desirable mechanical or electronic properties.

Mechanism of Action

The mechanism by which 5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine exerts its effects would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine include other bromopyrimidine derivatives and azetidine-containing molecules. Examples include:

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer specific chemical reactivity and potential bioactivity. The presence of the bromine atom allows for further functionalization, while the azetidine and pyrimidine rings provide a rigid framework that can interact with biological targets in a defined manner.

Properties

IUPAC Name

2-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4/c15-12-4-16-14(17-5-12)19-8-13(9-19)18-6-10-2-1-3-11(10)7-18/h4-5,10-11,13H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIQDVBTYGYGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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